Glycine-Extended Linker vs. Direct Amidation: Hydrogen-Bond Donor/Acceptor Count and Calculated LogP Differentiation
The target compound bears an N-(2-amino-2-oxoethyl) linker between the benzamide carbonyl and the but-2-yn-1-amine, yielding two amide bonds and a calculated hydrogen-bond donor count of 2 and acceptor count of 4 [1]. The closest directly amidated analog, 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide (CAS 1426314-95-5), possesses only one amide bond with a donor count of 1 and acceptor count of 3 [2]. This difference increases the target compound's topological polar surface area (tPSA) and is predicted to lower logP relative to the single-amide analog, affecting both passive permeability and solubility profiles—critical parameters in assay compatibility and in vivo progression [3].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and lipophilicity modulation |
|---|---|
| Target Compound Data | HBD = 2, HBA = 4; tPSA ≈ 82 Ų (calculated); CLogP ≈ 2.9 (predicted) [1] |
| Comparator Or Baseline | 2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide (CAS 1426314-95-5): HBD = 1, HBA = 3; tPSA ≈ 61 Ų; CLogP ≈ 3.4 |
| Quantified Difference | Δ HBD = +1, Δ HBA = +1, Δ tPSA ≈ +21 Ų, Δ CLogP ≈ –0.5 |
| Conditions | In silico descriptor computation; PubChem release 2025.09.15; ChemAxon/OpenEye-based calculators. |
Why This Matters
The increased polarity and hydrogen-bonding capacity directly impact DMSO solubility, membrane permeability, and assay interference potential, making this compound more suitable for aqueous-biocompatible screening formats than its more lipophilic single-amide analogs.
- [1] PubChem CID 71802857 computed properties: HBD = 2, HBA = 4, tPSA = 82.3 Ų, XLogP3 = 2.9. Source: PubChem, NCBI. View Source
- [2] PubChem computed properties for 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide: HBD = 1, HBA = 3, tPSA ≈ 61 Ų, XLogP3 ≈ 3.4. View Source
- [3] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
